1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride

Description

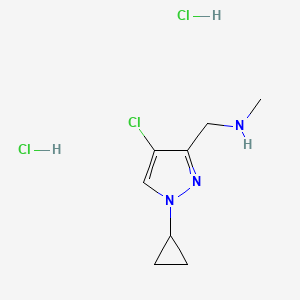

1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine dihydrochloride is a pyrazole-based compound featuring a 4-chloro-substituted pyrazole core, a cyclopropyl group at position 1, and an N-methylmethanamine moiety at position 3, stabilized as a dihydrochloride salt. The dihydrochloride form enhances aqueous solubility and stability, making it suitable for pharmacological applications.

Properties

IUPAC Name |

1-(4-chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3.2ClH/c1-10-4-8-7(9)5-12(11-8)6-2-3-6;;/h5-6,10H,2-4H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBPKAKVSLBDRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN(C=C1Cl)C2CC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride typically involves multiple steps, starting with the preparation of the cyclopropylpyrazol core. This is often achieved through a cyclization reaction involving appropriate precursors. Subsequent chlorination and methylation steps are employed to introduce the chloro and N-methyl groups, respectively. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure consistency and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in different applications.

Scientific Research Applications

1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride is widely used in scientific research due to its unique properties and reactivity. It finds applications in:

Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: In the study of biological systems and processes, particularly in enzyme inhibition and receptor binding studies.

Medicine: In drug discovery and development, where it serves as a precursor or intermediate in the synthesis of pharmaceuticals.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.

Comparison with Similar Compounds

Core Heterocycle Variations

- Pyrazole vs. Triazole/Thiazole: The pyrazole core in the target compound offers distinct electronic and steric properties compared to triazole (e.g., ) or thiazole (e.g., ) derivatives. Pyrazoles are known for hydrogen-bonding capabilities due to their two adjacent nitrogen atoms, which may enhance target binding in biological systems . Triazoles, with three nitrogen atoms, often exhibit metabolic stability, while thiazoles (containing sulfur) can influence lipophilicity and membrane permeability .

Substituent Effects

Dihydrochloride Salt Properties

- The dihydrochloride salt form, shared with compounds in , and 6, enhances water solubility, particularly under acidic conditions. For example, Berotralstat dihydrochloride is soluble at pH ≤4, a property critical for oral bioavailability .

Biological Activity

1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine; dihydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Molecular Details

- Chemical Name : 1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine; dihydrochloride

- Molecular Formula : C8H14Cl3N3

- Molecular Weight : 258.6 g/mol

- InChIKey : RGBPKAKVSLBDRT-UHFFFAOYSA-N

Structural Representation

The compound features a cyclopropyl ring fused to a pyrazole ring, with a chlorine atom at the 4-position of the pyrazole. A methyl group is linked to a nitrogen atom, which connects to another methyl group, and two hydrochloride groups are attached, likely resulting in a positively charged nitrogen.

Research indicates that compounds similar to 1-(4-Chloro-1-cyclopropylpyrazol-3-yl)-N-methylmethanamine may exhibit various biological activities, including:

- Inhibition of Hedgehog Signaling Pathway : This pathway is crucial in developmental processes and has been implicated in several cancers. Compounds targeting this pathway can potentially serve as therapeutic agents for malignancies .

Case Studies and Findings

-

Antitumor Activity :

- In vitro studies have demonstrated that similar pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

-

Neuroprotective Effects :

- Some studies suggest that pyrazole derivatives can protect neurons from oxidative stress, indicating potential applications in neurodegenerative diseases.

-

Anti-inflammatory Properties :

- Research has shown that certain pyrazole compounds can modulate inflammatory pathways, reducing cytokine production and providing therapeutic benefits in inflammatory diseases.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.